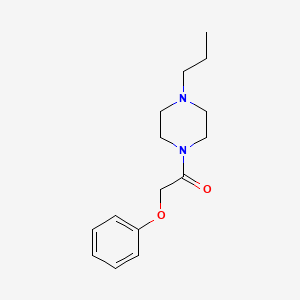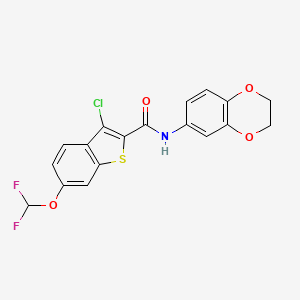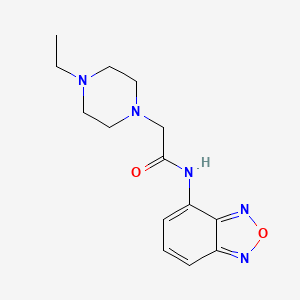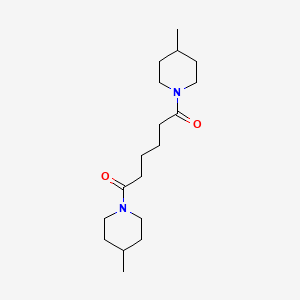![molecular formula C18H23N5O6S B10966560 propan-2-yl 5-(dimethylcarbamoyl)-2-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B10966560.png)
propan-2-yl 5-(dimethylcarbamoyl)-2-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ISOPROPYL 5-[(DIMETHYLAMINO)CARBONYL]-2-{[(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a pyrazole moiety, and various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 5-[(DIMETHYLAMINO)CARBONYL]-2-{[(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of the thiophene and pyrazole intermediates. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of bonds and functional groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
ISOPROPYL 5-[(DIMETHYLAMINO)CARBONYL]-2-{[(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.
Reduction: This reaction can reduce nitro groups to amines, altering the compound’s properties.
Substitution: This reaction can replace specific functional groups with others, allowing for the creation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
ISOPROPYL 5-[(DIMETHYLAMINO)CARBONYL]-2-{[(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action for ISOPROPYL 5-[(DIMETHYLAMINO)CARBONYL]-2-{[(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of these targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
ISOPROPYL 5-[(DIMETHYLAMINO)CARBONYL]-2-{[(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE: shares similarities with other thiophene and pyrazole derivatives.
Other similar compounds: include those with similar functional groups and structural motifs, such as thiophene carboxylates and pyrazole carboxamides.
Uniqueness
The uniqueness of ISOPROPYL 5-[(DIMETHYLAMINO)CARBONYL]-2-{[(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C18H23N5O6S |
|---|---|
Peso molecular |
437.5 g/mol |
Nombre IUPAC |
propan-2-yl 5-(dimethylcarbamoyl)-2-[(2,5-dimethyl-4-nitropyrazole-3-carbonyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H23N5O6S/c1-8(2)29-18(26)11-9(3)14(17(25)21(5)6)30-16(11)19-15(24)13-12(23(27)28)10(4)20-22(13)7/h8H,1-7H3,(H,19,24) |
Clave InChI |
FEPMFGGHUZOGFJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=C(C(=NN2C)C)[N+](=O)[O-])C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanone](/img/structure/B10966502.png)
![Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10966508.png)
![3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B10966518.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2-fluorophenyl)ethanone](/img/structure/B10966530.png)
![N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B10966531.png)
![4-[(5-chlorothiophen-2-yl)methyl]-N-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B10966537.png)

![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B10966541.png)

![4-cyano-N,N,3-trimethyl-5-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)thiophene-2-carboxamide](/img/structure/B10966549.png)


![4-fluoro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B10966575.png)
